Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-4-25-15(3)13-18(26)19(21(25)27)20(17-7-6-10-23-14-17)24-11-8-16(9-12-24)22(28)29-5-2/h6-7,10,13-14,16,20,26H,4-5,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXWZXBYNPSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C(=O)OCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate (CAS No. 939242-51-0) is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 400.479 g/mol |
| IUPAC Name | Ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |
| Purity | ≥95% |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Neuroprotective Effects
- Studies suggest that derivatives of pyridine and dihydropyridine compounds demonstrate neuroprotective properties. They may inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .
2. Antitumor Activity
- The compound's structural analogs have shown promise as antitumor agents by inhibiting specific cancer cell lines. For example, piperidine derivatives have been evaluated for their ability to inhibit EZH2, a target in certain cancers, demonstrating significant cytotoxic effects in vitro .
3. Enzyme Inhibition
- Similar compounds have been reported to inhibit glycogen phosphorylase and other kinases, which are crucial in metabolic regulation and cancer progression .
Case Studies and Experimental Data
Several studies have focused on the biological activity of related compounds:
Case Study: Neuroprotective Activity
- A study demonstrated that a pyridine derivative exhibited significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and improved cognitive function.
Table: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Neuroprotection | Pyridine Derivative | Reduced neuroinflammation |
| Antitumor Activity | Piperidine Analog | IC50 values < 10 µM in cancer cells |
| Enzyme Inhibition | Dihydropyridine Derivative | Inhibited glycogen phosphorylase |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of Ethyl 1-(...) is crucial for its potential therapeutic use. Preliminary data suggest:
Absorption and Bioavailability
- The compound shows promising oral bioavailability, which is essential for effective therapeutic administration.
Toxicological Profile
Scientific Research Applications
Neuroprotective Properties
Recent studies have indicated that this compound may exhibit neuroprotective effects. Specifically, it has been shown to mitigate neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease, where neuroinflammation plays a critical role.
A study demonstrated that treatment with the compound resulted in a significant reduction in neuronal cell death under oxidative stress conditions. The results indicated a dose-dependent effect on apoptosis markers, suggesting its potential as a neuroprotective agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.
In experimental models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting that it may act through the inhibition of NF-kB signaling pathways, which are critical mediators of inflammation.
Biochemical Pathways
Compounds similar to ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate have been found to exhibit a wide range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial
- Antidiabetic
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds. Modifications at specific positions on the pyridine and piperidine rings can significantly affect biological activity.
| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |
|---|---|---|---|
| 5 | Structure | <10 | 69 ± 14 |
| 51 | Structure | <10 | 127 ± 29 |
| 52 | Structure | <10 | 126 ± 22 |
This table illustrates how certain modifications enhance inhibitory potency against specific enzymes involved in cellular proliferation and differentiation.
Case Studies
- Neuroprotection Study : A peer-reviewed study published in Journal of Neurochemistry demonstrated that the compound effectively reduced oxidative stress-induced neuronal cell death in vitro. The findings suggest potential therapeutic applications in neurodegenerative disorders.
- Anti-inflammatory Mechanism Evaluation : Research published in Molecular Pharmacology highlighted the compound's ability to downregulate inflammatory cytokines in an experimental model of inflammation, indicating its potential use in treating inflammatory diseases.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications.
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic hydrolysis | H₂SO₄/HCl (aqueous), reflux | Conversion to carboxylic acid via protonation and nucleophilic attack |
| Basic hydrolysis (saponification) | NaOH/EtOH, Δ | Formation of carboxylate salt, acidifiable to free acid |
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen can participate in alkylation or acylation reactions due to its lone pair of electrons.
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halides), base | N-alkylated piperidine derivatives |
| Acylation | Acid chlorides/anhydrides | N-acylated products with enhanced lipophilicity |
Oxidation of Dihydropyridinone Moiety
The 1,2-dihydropyridin-2-one ring is susceptible to oxidation, forming fully aromatic pyridinone systems.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ or CrO₃ | Acidic aqueous solution | Conversion to pyridin-2-one derivative |
| O₂ (catalytic metal) | High-pressure reactor | Partial dehydrogenation observed in analogs |
Hydroxyl Group Reactivity
The 4-hydroxy group on the dihydropyridinone ring can undergo:
-
Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions to form methyl ethers.
-
Esterification : Acetylation with acetic anhydride/pyridine to produce acetyl-protected derivatives.
Cycloaddition and Pyridine Functionalization
The pyridine rings (both 3-pyridinyl and dihydropyridinone) may participate in:
-
Electrophilic substitution : Nitration or sulfonation at electron-deficient positions.
-
Coordination chemistry : Formation of metal complexes via nitrogen lone pairs, as seen in related pyridine derivatives .
Decarboxylation Under Thermal Stress
Heating the compound above 200°C induces decarboxylation of the ester group, producing CO₂ and a tertiary amine derivative. This is analogous to thermal decomposition patterns in ethyl piperidine carboxylates .
Photochemical Reactions
UV irradiation in the presence of sensitizers (e.g., benzophenone) may lead to:
-
Ring-opening of dihydropyridinone : Observed in structurally similar compounds.
-
Radical-mediated cross-coupling : With alkenes or alkynes.
Mechanistic Insights and Catalytic Considerations
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, including:
- Coupling reactions : Amide bond formation using reagents like carbodiimides (e.g., EDC/HOBt) to link pyridine and piperidine moieties .
- Cyclopropane/heterocycle formation : Utilizing nucleophilic substitution or cyclocondensation reactions, as described in analogous pyridinone derivatives .
- Esterification : Ethyl ester introduction via acid-catalyzed esterification of carboxylic acid intermediates . Key steps often require anhydrous conditions and catalysts like triethylamine or Pd-based systems .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.17–1.47 ppm for ethyl groups, δ 7.2–8.4 ppm for aromatic protons) to confirm substituent positions and stereochemistry .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z 494.1 in analogous compounds) .
- HPLC : For purity assessment (>95% purity is typical for pharmacological studies) .
Q. What are the primary stability considerations during synthesis and storage?
- pH sensitivity : The 4-hydroxy-2-oxo-dihydropyridine moiety may degrade under acidic/basic conditions; neutral buffers are recommended .
- Light/temperature : Store at -20°C in amber vials to prevent oxidation of the pyridine and piperidine rings .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural validation?
- Cross-validation : Combine NMR with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm 3D conformation .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to resolve overlapping peaks in complex regions (e.g., methyl/ethyl groups) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the piperidine ring .
Q. What experimental design strategies optimize reaction yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature) for cyclopropane formation .
- Continuous-flow chemistry : Mitigate side reactions (e.g., ester hydrolysis) by controlling residence time and reagent mixing .
- Catalyst screening : Test Pd/C, Ni, or organocatalysts for Suzuki couplings involving pyridin-3-yl groups .
Q. How can computational methods predict biological interactions of this compound?
- Molecular docking : Use software like AutoDock to model binding to targets (e.g., kinases or GPCRs) based on the pyridine-piperidine scaffold .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity data from analogous compounds .
Q. What strategies address low reproducibility in multi-step syntheses?
- Intermediate characterization : Validate each step via LC-MS or TLC before proceeding, especially after coupling reactions .
- Purification protocols : Use preparative HPLC or column chromatography with gradient elution to isolate isomers (e.g., diastereomers at the piperidine junction) .
- Batch consistency : Standardize reagent sources (e.g., anhydrous DMF) and reaction scales to minimize variability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and observed NMR shifts?
- Solvent effects : Compare experimental data (DMSO-d₆ vs. CDCl₃) to account for hydrogen bonding with the 4-hydroxy group .
- Tautomerism : Investigate keto-enol equilibria in the dihydropyridinone ring using variable-temperature NMR .
- Impurity profiling : Use high-resolution MS to detect trace byproducts (e.g., de-ethylated derivatives) that skew integrations .
Methodological Recommendations
- Synthetic optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclopropane formation) .
- Structural analysis : Combine experimental data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities .
- Bioactivity assays : Use SPR (surface plasmon resonance) for real-time binding kinetics to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
